molecular formula C19H17N3O6S B4295550 METHYL 2-{[3-(1,3-DIOXOLAN-2-YL)-6-NITRO-1-PHENYL-1H-INDAZOL-4-YL]SULFANYL}ACETATE

METHYL 2-{[3-(1,3-DIOXOLAN-2-YL)-6-NITRO-1-PHENYL-1H-INDAZOL-4-YL]SULFANYL}ACETATE

Cat. No.: B4295550
M. Wt: 415.4 g/mol
InChI Key: OLFPJRKLDRVGRL-UHFFFAOYSA-N
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Description

Methyl {[3-(1,3-dioxolan-2-yl)-6-nitro-1-phenyl-1H-indazol-4-yl]thio}acetate is a complex organic compound with a unique structure that includes a dioxolane ring, a nitro group, and an indazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[3-(1,3-DIOXOLAN-2-YL)-6-NITRO-1-PHENYL-1H-INDAZOL-4-YL]SULFANYL}ACETATE typically involves multiple steps. One common route includes the formation of the indazole core, followed by the introduction of the nitro group and the dioxolane ring. The final step involves the thioesterification to introduce the methyl thioacetate group. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl {[3-(1,3-dioxolan-2-yl)-6-nitro-1-phenyl-1H-indazol-4-yl]thio}acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The dioxolane ring can be opened or substituted with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, oxidizing agents like potassium permanganate or chromium trioxide, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

Methyl {[3-(1,3-dioxolan-2-yl)-6-nitro-1-phenyl-1H-indazol-4-yl]thio}acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 2-{[3-(1,3-DIOXOLAN-2-YL)-6-NITRO-1-PHENYL-1H-INDAZOL-4-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the indazole moiety can interact with enzymes and receptors. The dioxolane ring provides stability and enhances the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-methyl-1,3-dioxolane-2-acetate
  • 2-Methyl-1,3-dioxolane-2-acetic acid ethyl ester
  • 2-Ethyl-2-methyl-1,3-dioxolane

Uniqueness

Methyl {[3-(1,3-dioxolan-2-yl)-6-nitro-1-phenyl-1H-indazol-4-yl]thio}acetate is unique due to its combination of functional groups and structural features. The presence of the nitro group, indazole moiety, and dioxolane ring in a single molecule provides a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

methyl 2-[3-(1,3-dioxolan-2-yl)-6-nitro-1-phenylindazol-4-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O6S/c1-26-16(23)11-29-15-10-13(22(24)25)9-14-17(15)18(19-27-7-8-28-19)20-21(14)12-5-3-2-4-6-12/h2-6,9-10,19H,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLFPJRKLDRVGRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=CC(=CC2=C1C(=NN2C3=CC=CC=C3)C4OCCO4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 2-{[3-(1,3-DIOXOLAN-2-YL)-6-NITRO-1-PHENYL-1H-INDAZOL-4-YL]SULFANYL}ACETATE
Reactant of Route 2
Reactant of Route 2
METHYL 2-{[3-(1,3-DIOXOLAN-2-YL)-6-NITRO-1-PHENYL-1H-INDAZOL-4-YL]SULFANYL}ACETATE
Reactant of Route 3
Reactant of Route 3
METHYL 2-{[3-(1,3-DIOXOLAN-2-YL)-6-NITRO-1-PHENYL-1H-INDAZOL-4-YL]SULFANYL}ACETATE
Reactant of Route 4
Reactant of Route 4
METHYL 2-{[3-(1,3-DIOXOLAN-2-YL)-6-NITRO-1-PHENYL-1H-INDAZOL-4-YL]SULFANYL}ACETATE
Reactant of Route 5
Reactant of Route 5
METHYL 2-{[3-(1,3-DIOXOLAN-2-YL)-6-NITRO-1-PHENYL-1H-INDAZOL-4-YL]SULFANYL}ACETATE
Reactant of Route 6
Reactant of Route 6
METHYL 2-{[3-(1,3-DIOXOLAN-2-YL)-6-NITRO-1-PHENYL-1H-INDAZOL-4-YL]SULFANYL}ACETATE

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